2-(Cyclohexyloxy)-5-methyl-3-nitropyridine
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Overview
Description
2-(Cyclohexyloxy)-5-methyl-3-nitropyridine is an organic compound that belongs to the class of nitropyridines It is characterized by a pyridine ring substituted with a cyclohexyloxy group at the second position, a methyl group at the fifth position, and a nitro group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclohexyloxy)-5-methyl-3-nitropyridine typically involves the nucleophilic aromatic substitution reaction. One common method starts with the preparation of the cyclohexyloxy group, which is then introduced to the pyridine ring. The reaction conditions often involve the use of sodium hydride as a base to generate the alkoxide anion, which subsequently reacts with a suitable nitropyridine precursor under controlled temperature and solvent conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the product. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-(Cyclohexyloxy)-5-methyl-3-nitropyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The cyclohexyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions.
Major Products Formed:
Reduction: The major product is 2-(Cyclohexyloxy)-5-methyl-3-aminopyridine.
Substitution: Depending on the nucleophile used, various substituted pyridines can be formed.
Scientific Research Applications
2-(Cyclohexyloxy)-5-methyl-3-nitropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Cyclohexyloxy)-5-methyl-3-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules. The cyclohexyloxy group provides lipophilicity, enhancing the compound’s ability to penetrate cell membranes. The exact pathways and targets are still under investigation, but it is believed to modulate enzyme activity and receptor interactions.
Comparison with Similar Compounds
- 2-(Cyclohexyloxy)-3-methyl-5-nitropyridine
- 2-(Cyclohexyloxy)-5-ethyl-3-nitropyridine
- 2-(Cyclohexyloxy)-5-methyl-4-nitropyridine
Comparison: 2-(Cyclohexyloxy)-5-methyl-3-nitropyridine is unique due to the specific positioning of its substituents, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
2-cyclohexyloxy-5-methyl-3-nitropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-9-7-11(14(15)16)12(13-8-9)17-10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRZWAPKXUQPFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)OC2CCCCC2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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